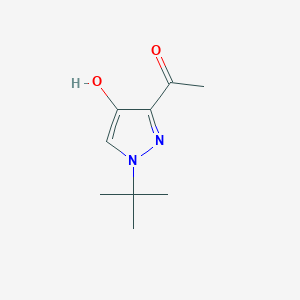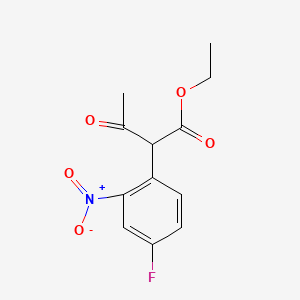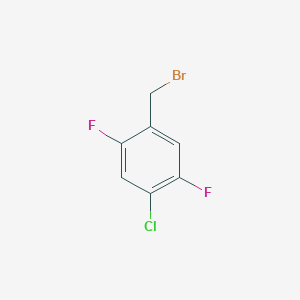![molecular formula C9H18ClNO2 B1441658 3-[2-(烯丙氧基)乙氧基]吡咯烷盐酸盐 CAS No. 1220033-28-2](/img/structure/B1441658.png)
3-[2-(烯丙氧基)乙氧基]吡咯烷盐酸盐
描述
“3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is a chemical compound with the formula C9H18ClNO2 . It is a versatile material used in scientific research, with applications such as drug synthesis and polymer development.
Synthesis Analysis
Pyrrolidine, the core structure of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for various applications in scientific research.Chemical Reactions Analysis
The pyrrolidine ring in “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” include its molecular formula (C9H18ClNO2) and molecular weight . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .科学研究应用
Pharmacology: Drug Design and Discovery
Pyrrolidine derivatives are widely used in medicinal chemistry due to their saturated nature, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . The non-planarity of the pyrrolidine ring, known as “pseudorotation,” increases three-dimensional coverage, making it a valuable scaffold for designing drugs with target selectivity .
Biochemistry: Enzyme Inhibition
Compounds like 3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are involved in diseases such as retinal disorders . The steric factors of the pyrrolidine ring influence biological activity, and understanding the structure-activity relationship (SAR) is crucial for developing effective enzyme inhibitors .
Chemotherapy: Anticancer Agents
Pyrrolidine derivatives have shown potent antitumor activity in various cancer cell lines . The introduction of functional groups into the pyrrolidine ring can lead to compounds with significant therapeutic potential against cancer .
Neuropharmacology: Neuroprotective Agents
The pyrrolidine scaffold is present in compounds that exhibit neuropharmacological activities, including neuroprotection . Derivatives of pyrrolidine can be designed to interact with neurological pathways, offering potential treatments for neurodegenerative diseases .
Metabolic Disorders: Anti-Hyperglycemic Agents
Some pyrrolidine alkaloids have demonstrated anti-hyperglycemic effects, which can be harnessed in the treatment of metabolic disorders like diabetes . The modification of the pyrrolidine core can lead to new lead compounds for managing blood sugar levels .
Antimicrobial Research: Antibacterial and Antifungal Agents
Pyrrolidine derivatives have been identified with antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The ability to modify the pyrrolidine ring allows for the creation of compounds that can combat resistant strains of bacteria and fungi .
Toxicology: Study of Toxic Effects
While pyrrolidine alkaloids like bgugaine and irniine are known to cause renal injuries, others such as nicotine and cocaine can lead to neurotoxicity . Research into the toxic effects of pyrrolidine derivatives is essential for understanding their safety profile and potential adverse effects .
Traditional Medicine: Natural Remedies
Pyrrolidine alkaloids are found in traditional remedies and have a range of biological activities, including antioxidant and anti-inflammatory effects . The study of these natural compounds can lead to the discovery of new drugs based on traditional knowledge .
安全和危害
While specific safety and hazard information for “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures. For example, pyrrolidine, a related compound, is known to be flammable and can cause severe skin burns and eye damage .
属性
IUPAC Name |
3-(2-prop-2-enoxyethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-11-6-7-12-9-3-4-10-8-9;/h2,9-10H,1,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPMXGIOVEKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride | |
CAS RN |
1220033-28-2 | |
| Record name | Pyrrolidine, 3-[2-(2-propen-1-yloxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




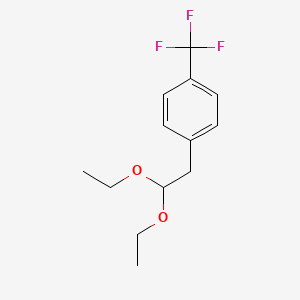
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)
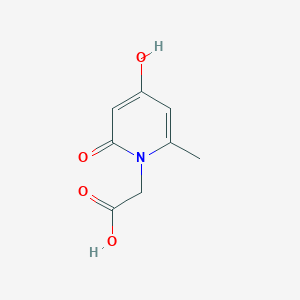
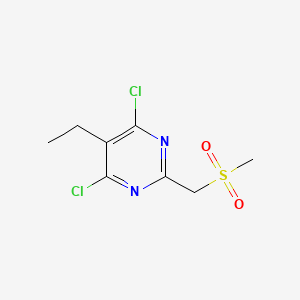
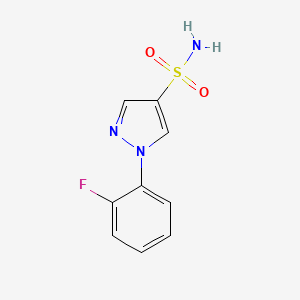
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)

